molecular formula C13H18N2O3 B3274348 H-Abu-Phe-OH CAS No. 60577-37-9

H-Abu-Phe-OH

Cat. No. B3274348
CAS RN: 60577-37-9
M. Wt: 250.29 g/mol
InChI Key: JTULGEQUTVYWDK-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Abu-Phe-OH is a synthetic peptide that has gained attention in the scientific community due to its potential applications in research. It is a small peptide consisting of only three amino acids: abu (alpha-aminobutyric acid), phe (phenylalanine), and oh (carboxylic acid).

Scientific Research Applications

H-Abu-Phe-OH has potential applications in various scientific research areas, including neuroscience, immunology, and cancer research. It can be used to study the effects of neuropeptides on the central nervous system, as well as the immune response to certain antigens. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.

Mechanism of Action

The mechanism of action of H-Abu-Phe-OH is not fully understood. However, it has been shown to bind to opioid receptors in the brain, which are involved in pain regulation and reward pathways. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce analgesia (pain relief) in animal models, as well as modulate the immune response to certain antigens. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using H-Abu-Phe-OH in lab experiments is that it is a small peptide, making it easier to synthesize and purify compared to larger peptides. Additionally, this compound has been shown to have potent biological activity, making it a useful tool for studying various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may limit its use in certain research areas.

Future Directions

There are several future directions for H-Abu-Phe-OH research. One area of interest is its potential as a cancer therapy. Further studies are needed to determine its efficacy in vivo and to optimize its delivery to cancer cells. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in various research areas. Finally, the synthesis and purification methods for this compound could be optimized to improve its yield and purity.

properties

IUPAC Name

(2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-2-10(14)12(16)15-11(13(17)18)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8,14H2,1H3,(H,15,16)(H,17,18)/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTULGEQUTVYWDK-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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